Chemical structure and properties of N-methyl-3-nitro-N-phenylbenzamide
Chemical structure and properties of N-methyl-3-nitro-N-phenylbenzamide
As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive, mechanistic evaluation of N-methyl-3-nitro-N-phenylbenzamide . Moving beyond basic chemical descriptors, this guide dissects the causality behind its structural behavior, synthetic methodologies, and its critical role as a scaffold in advanced agrochemical and pharmaceutical development.
Chemical Identity and Structural Causality
N-methyl-3-nitro-N-phenylbenzamide is a tertiary amide characterized by significant steric bulk and distinct electronic properties. The core structure consists of a benzamide linkage where the nitrogen is fully substituted with a methyl and a phenyl group, while the benzoyl moiety carries a strongly electron-withdrawing nitro group at the meta position.
Structural Causality & Behavior:
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Steric Hindrance & Rotational Barriers: The presence of both an N-methyl and an N-phenyl group introduces severe steric crowding around the amide C-N bond. This prevents the amide plane from achieving coplanarity with the N-phenyl ring, disrupting extended conjugation. Consequently, this structural twist influences how the molecule binds to biological targets, often locking it into specific active conformations.
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Electronic Effects: The meta-nitro group exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. While it does not directly conjugate with the carbonyl carbon, its inductive pull increases the electrophilicity of the precursor acyl chloride during synthesis and enhances the chemical stability of the resulting amide bond against enzymatic or chemical hydrolysis.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | N-Methyl-3-nitro-N-phenylbenzamide |
| CAS Number | 51774-44-8 |
| Molecular Formula | C14H12N2O3 |
| Molecular Weight | 256.26 g/mol |
| Physical State | Light brown solid / brown oil |
Data supported by analytical standards from 1[1].
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of N-methyl-3-nitro-N-phenylbenzamide is typically achieved via a Schotten-Baumann-type amidation. The protocol below is designed as a self-validating system , incorporating in-process controls to ensure high yield and purity, a standard practice in industrial scale-up[2].
Causality Behind Experimental Choices:
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Reagents: N-methylaniline acts as the nucleophile, while 3-nitrobenzoyl chloride serves as the highly reactive electrophile.
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Acid Scavenger (Base): Triethylamine (TEA) is mandatory. The reaction generates equimolar amounts of HCl. Without TEA, HCl would protonate the N-methylaniline, rendering it non-nucleophilic and prematurely halting the reaction.
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Solvent: Anhydrous Dichloromethane (DCM) is chosen because it is aprotic (preventing acyl chloride hydrolysis) and provides excellent solubility for both the organic precursors and the final product.
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Temperature Control: The initial nucleophilic attack is highly exothermic. Starting the reaction at 0 °C suppresses side reactions, such as the thermal degradation of the acyl chloride.
Step-by-Step Experimental Methodology
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Preparation & Inert Atmosphere: In an oven-dried 250 mL round-bottom flask flushed with nitrogen, dissolve N-methylaniline (1.0 eq, 10 mmol) and TEA (1.5 eq, 15 mmol) in 50 mL of anhydrous DCM.
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Controlled Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve 3-nitrobenzoyl chloride (1.1 eq, 11 mmol) in 20 mL of DCM and add it dropwise via an addition funnel over 15 minutes.
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Self-Validation Check: The clear solution will gradually turn cloudy as the TEA·HCl salt precipitates. This visual cue confirms that the amidation is actively proceeding and generating the expected HCl byproduct.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 4 to 8 hours.
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Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the N-methylaniline spot (visualized under UV 254 nm) dictates the reaction endpoint.
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Aqueous Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ to neutralize any residual acyl chloride or acid. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to selectively protonate and remove any unreacted trace N-methylaniline, followed by a brine wash (30 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure product.
Figure 1: Self-validating synthetic workflow for N-methyl-3-nitro-N-phenylbenzamide.
Spectroscopic Profiling and Analytical Validation
To confirm the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The data below reflects the isolated product as documented in recent 3[3].
Causality in Spectral Shifts: The N-methyl protons appear as a distinct singlet at 3.51 ppm, significantly downfield due to the deshielding effect of the adjacent electronegative amide nitrogen and carbonyl group. The aromatic protons of the 3-nitrophenyl ring are pushed heavily downfield (7.85–7.94 ppm) due to the powerful electron-withdrawing nature of the nitro group, which strips electron density from the aromatic ring, particularly at the ortho and para positions relative to the NO₂ group.
Table 2: ¹H NMR Quantitative Data Summary (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| 7.94 - 7.85 | Multiplet (m) | 1H | Ar-H (3-nitrophenyl ring) |
| 7.55 | Doublet of doublets of doublets (ddd) | 1H | Ar-H (3-nitrophenyl ring) |
| 7.26 - 7.12 | Multiplet (m) | 4H | Ar-H (N-phenyl / 3-nitrophenyl rings) |
| 7.08 | Doublet (d, J=7.6 Hz) | 2H | Ar-H (N-phenyl ring) |
| 3.51 | Singlet (s) | 3H | N-CH₃ (Methyl group) |
Applications in Drug Development & Agrochemicals
N-methyl-3-nitro-N-phenylbenzamide is not merely an end-product; it is a highly versatile scaffold.
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Agrochemical Utility: This specific structural motif has demonstrated significant pesticidal utility. It is utilized as a core intermediate in the development of novel acaricides, insecticides, and nematicides targeting pests in the phyla Arthropoda and Nematoda[3]. The tertiary amide provides metabolic stability against pest enzymes, while the nitro group can be further reduced to an amine, offering a synthetic handle for extensive Structure-Activity Relationship (SAR) optimization.
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Pharmaceutical Pipelines: In drug discovery, the N-methyl-N-phenylbenzamide moiety is frequently utilized to force specific spatial geometries in small-molecule inhibitors. The restricted rotation of the amide bond is exploited to lock the molecule into a bioactive conformation, enhancing target binding affinity while minimizing off-target entropic penalties.
Figure 2: Agrochemical and pharmaceutical developmental workflow utilizing the benzamide scaffold.
References
- Google Patents (US11632957B2). "Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto." United States Patent and Trademark Office.
- Google Patents (WO2015134998A1). "Human plasma kallikrein inhibitors." (Reference for standard amidation protocols and pharmaceutical utility of benzamides). World Intellectual Property Organization.
Sources
- 1. N-METHYL-3-NITRO-N-PHENYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2015134998A1 - Human plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 3. US11632957B2 - Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto - Google Patents [patents.google.com]
